2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which combine elements of carbazole and triazoloquinazoline, making it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting with the preparation of the carbazole and triazoloquinazoline moieties. The carbazole moiety can be synthesized through the hydrogenation of carbazole derivatives in the presence of catalysts such as palladium or platinum under controlled conditions . The triazoloquinazoline moiety is often prepared through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce fully hydrogenated carbazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydro-9H-carbazole: A simpler carbazole derivative with similar structural features.
Triazoloquinazoline derivatives: Compounds with similar triazoloquinazoline moieties but different substituents.
Uniqueness
2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of carbazole and triazoloquinazoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H19N5/c1-4-10-18-17(9-1)22-24-21(25-27(22)14-23-18)13-26-19-11-5-2-7-15(19)16-8-3-6-12-20(16)26/h1-2,4-5,7,9-11,14H,3,6,8,12-13H2 |
InChI Key |
IVZULKHAJYANQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC4=NN5C=NC6=CC=CC=C6C5=N4 |
Origin of Product |
United States |
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